

An In-depth Technical Guide to N-Acetyl-L-glutamic acid-d5

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Compound of Interest

Compound Name: *N-Acetyl-L-glutamic acid-d5*

Cat. No.: *B12419894*

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For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-glutamic acid-d5 (d5-NAG) is the deuterated form of N-Acetyl-L-glutamic acid (NAG), a crucial molecule in human metabolism. The replacement of five hydrogen atoms with their stable isotope, deuterium, makes d5-NAG an indispensable tool in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Its chemical and physical properties are nearly identical to its endogenous counterpart, but its increased mass allows it to be distinguished and used as an internal standard for precise quantification.

Physicochemical Properties

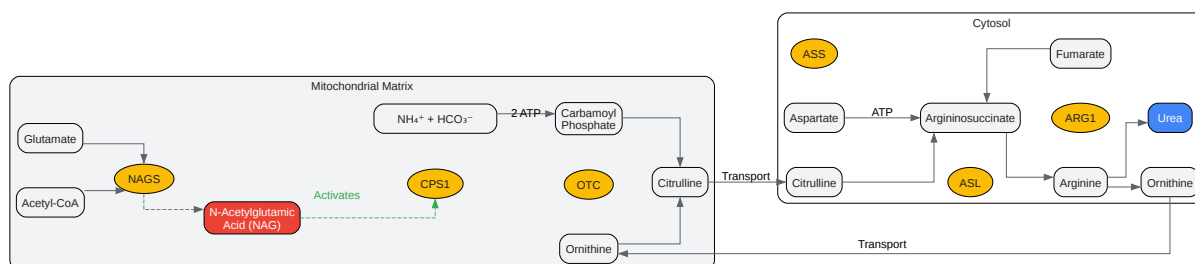
The key to d5-NAG's utility is its mass difference from the endogenous, unlabeled NAG. This allows for its use in stable isotope dilution assays, a gold-standard quantitative technique.

Property	N-Acetyl-L-glutamic acid (NAG)	N-Acetyl-L-glutamic acid-d5 (d5-NAG)
Molecular Formula	C ₇ H ₁₁ NO ₅	C ₇ H ₆ D ₅ NO ₅
Average Molecular Weight	189.17 g/mol	~194.20 g/mol
Monoisotopic Mass	189.06372245 Da	~194.0950 Da
Appearance	White to off-white solid powder	White to off-white solid powder
Primary Application	Endogenous metabolite, cell culture component	Internal standard for quantitative analysis

Role in the Urea Cycle

To understand the importance of quantifying NAG, one must first understand its biological role. NAG is an essential allosteric activator of Carbamoyl Phosphate Synthetase I (CPS1). CPS1 is the enzyme that catalyzes the first and rate-limiting step of the urea cycle, a metabolic pathway primarily in the liver that converts toxic ammonia into urea for excretion.

A deficiency in NAG, caused by mutations in the N-acetylglutamate synthase (NAGS) gene, leads to a rare but severe autosomal recessive disorder known as NAGS deficiency. This condition results in the inability to properly detoxify ammonia, leading to hyperammonemia, which can cause severe neurological damage, coma, and death if untreated. Accurate measurement of NAG levels is therefore critical for the diagnosis and management of this disorder.



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Caption: The Urea Cycle, highlighting N-Acetylglutamic acid's role as an activator.

Experimental Protocols

The quantification of NAG in biological matrices (e.g., plasma, serum, tissue lysates) is predominantly performed using LC-MS/MS. The use of a stable isotope-labeled internal standard like d5-NAG is crucial for correcting analytical variability during sample preparation and analysis.

A. Sample Preparation: Protein Precipitation

This protocol is a standard method for extracting small molecules like NAG from plasma or serum.

- **Sample Collection:** Collect biological samples (e.g., plasma) and immediately place them on ice to minimize degradation. For long-term storage, samples should be kept at -80°C .

- Internal Standard Spiking: To 100 μ L of sample in a microcentrifuge tube, add a known concentration of **N-Acetyl-L-glutamic acid-d5**.
- Protein Precipitation: Add 300 μ L of ice-cold acetonitrile to the sample.
- Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.
- Incubation: Incubate the samples at -20°C for at least 30 minutes to facilitate protein precipitation.
- Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
- Supernatant Collection: Carefully transfer the supernatant, which contains the analyte and internal standard, to a new tube or HPLC vial for analysis.

B. LC-MS/MS Analysis

The following parameters provide a general guideline for the analysis of NAG. Optimization is typically required for specific instrumentation.

Parameter	Typical Condition
LC Column	Reversed-phase C18 or HILIC
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.3 - 0.6 mL/min
Ionization Mode	Negative Electrospray Ionization (ESI-)
MS Detection	Multiple Reaction Monitoring (MRM)

Table of Mass Spectrometry Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)
N-Acetyl-L-glutamic acid (NAG)	188.1	87.1

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